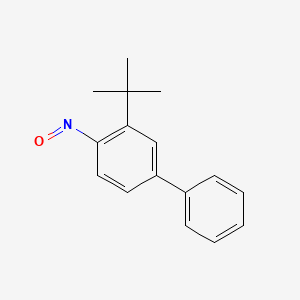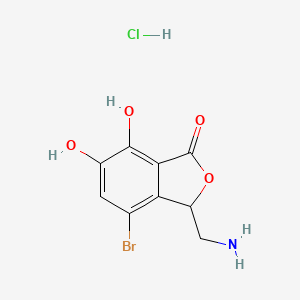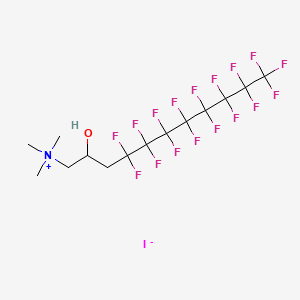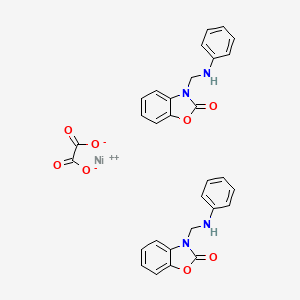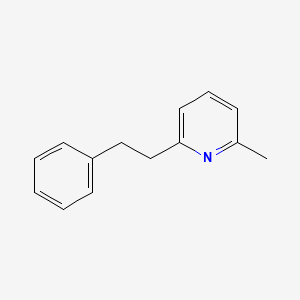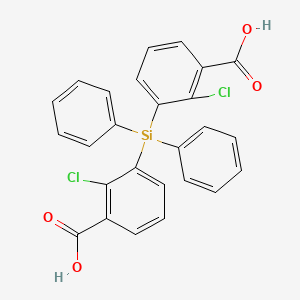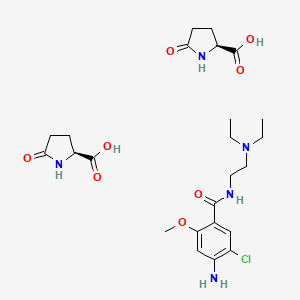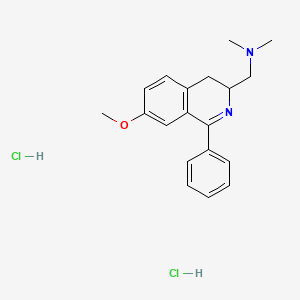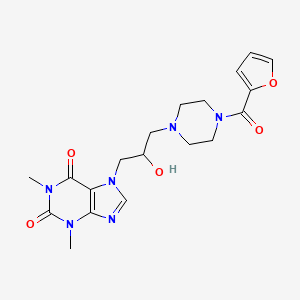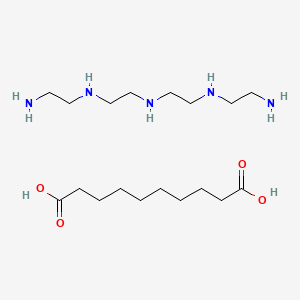
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include phthalic anhydride, 4-fluorobenzyl chloride, and 1-(2-phenylethyl)-4-piperidone. The reactions may involve:
Condensation reactions: to form the phthalazinone core.
Nucleophilic substitution: to introduce the 4-fluorophenyl group.
Reductive amination: to attach the piperidinyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions could be used to modify the phthalazinone core.
Substitution: Various substitution reactions can occur, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of derivatives:
Biology
Biological assays: It may be used in biological assays to study its effects on different biological systems.
Medicine
Therapeutic potential: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Pharmaceuticals: It might be used in the development of new pharmaceutical agents.
作用機序
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to receptors: The compound could bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It might inhibit certain enzymes, affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Phthalazinone derivatives: Other compounds in the phthalazinone class.
Fluorophenyl derivatives: Compounds containing the 4-fluorophenyl group.
Piperidinyl derivatives: Compounds with the piperidinyl moiety.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
特性
CAS番号 |
110406-66-1 |
|---|---|
分子式 |
C28H29ClFN3O |
分子量 |
478.0 g/mol |
IUPAC名 |
4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)piperidin-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C28H28FN3O.ClH/c29-23-12-10-22(11-13-23)20-27-25-8-4-5-9-26(25)28(33)32(30-27)24-15-18-31(19-16-24)17-14-21-6-2-1-3-7-21;/h1-13,24H,14-20H2;1H |
InChIキー |
AZLZTOPEEGDWNY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)F)CCC5=CC=CC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


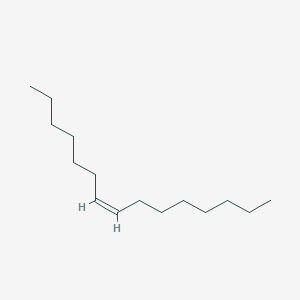
![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
